molecular formula C18H38N3O12+3 B1261322 kanamycin X(3+)

kanamycin X(3+)

Cat. No.: B1261322
M. Wt: 488.5 g/mol
InChI Key: OHNBRQGGOHMIAP-NOAMYHISSA-Q
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin X(3+) is an organic cation obtained by protonation of the primary amino groups of kanamycin X. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a kanamycin X.

Scientific Research Applications

1. Sensor Development for Kanamycin Detection

Kanamycin is extensively used as an antibiotic, and its residue in animal-derived food poses health risks. Advanced sensor technologies have been developed for its detection:

  • A label-free kanamycin sensor was developed using copper oxide co-doped nickel oxide hollow-spheres, exhibiting high sensitivity and a detection limit of 0.5 ± 0.02 nM, proving useful for selective and sensitive detection of kanamycin in food samples (Rahman, 2018).
  • Another study focused on the determination of kanamycin in various sample matrices using high-performance liquid chromatography (HPLC), comparing different detectors and pre-treatment methods to ensure public health by detecting kanamycin residue in food (Zhang et al., 2019).

2. Colorimetric and Fluorescent Aptasensors for Kanamycin

Innovative aptasensor technologies have been developed to detect kanamycin with high selectivity and sensitivity:

  • A novel colorimetric detection method for kanamycin was developed using unmodified silver nanoparticles and aptamer-selective sensing mechanism, applicable in milk samples (Xu et al., 2015).
  • A fluorescent aptasensor was designed for kanamycin detection based on exonuclease III activity, gold nanoparticles, and FAM-Labeled complementary strand of aptamer, showing high selectivity toward aminoglycoside antibiotics and successful application in milk and serum (Ramezani et al., 2016).

3. Nanostructures and Advanced Materials in Kanamycin Detection

The use of advanced materials and nanostructures has enhanced the detection of kanamycin:

  • A study demonstrated the biocompatibility and antimicrobial activity of kanamycin functionalized magnetite nanoparticles thin films, showing potential for implants application (Grumezescu et al., 2015).
  • Another research developed a paper chip-based colorimetric sensing assay for ultra-sensitive detection of residual kanamycin, offering superior field applicability for monitoring food and environmental safety (Ha et al., 2017).

Properties

Molecular Formula

C18H38N3O12+3

Molecular Weight

488.5 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]azanium

InChI

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/p+3/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

OHNBRQGGOHMIAP-NOAMYHISSA-Q

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]

Origin of Product

United States

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